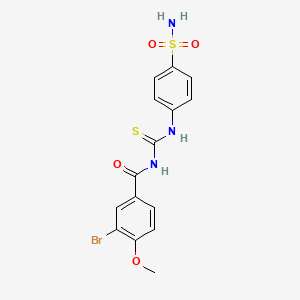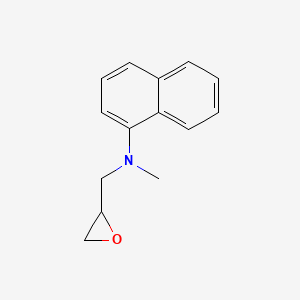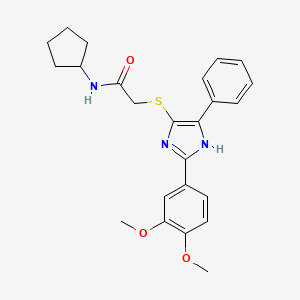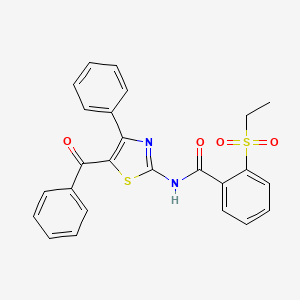
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. The inhibition of glutaminase by BPTES has been found to have potential therapeutic applications in cancer treatment.
科学的研究の応用
Anticancer Properties
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide derivatives have been extensively researched for their potential anticancer properties. A study involving the synthesis and evaluation of various substituted benzamides, similar to this compound, demonstrated moderate to excellent anticancer activity against cancer cell lines, including breast, lung, colon, and ovarian cancers. This was evidenced by the lower IC50 values of these compounds compared to the reference drug, etoposide, highlighting their potency as anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activity
These derivatives also exhibit promising antimicrobial and antifungal activities. A study on the synthesis of heterocyclic compounds closely related to this compound derivatives revealed significant antibacterial and antifungal effects against various microorganisms. This research points towards the potential of these compounds in treating infections caused by gram-positive and gram-negative bacteria, as well as fungi (Patel & Patel, 2015).
Synthesis and Characterization Studies
In-depth synthesis and characterization studies have been conducted on benzamide derivatives to understand their properties better. For instance, a study detailed the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, highlighting their environmentally friendly synthesis and potential applications due to their less unpleasant odor and higher yields (Xia et al., 2016). Moreover, another study synthesized a range of sulfonyl-substituted nitrogen-containing heterocyclic systems and confirmed their structures through various spectroscopic methods. These derivatives exhibited sensitivity to both Gram-positive and Gram-negative bacteria, emphasizing their potential in antimicrobial therapy (Sych et al., 2019).
特性
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S2/c1-2-33(30,31)20-16-10-9-15-19(20)24(29)27-25-26-21(17-11-5-3-6-12-17)23(32-25)22(28)18-13-7-4-8-14-18/h3-16H,2H2,1H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAZBJWDFSZZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

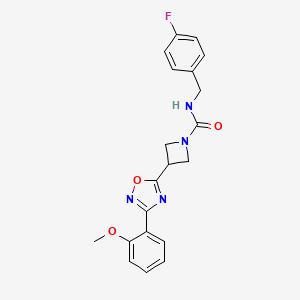

![2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2610353.png)

![6-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2610362.png)
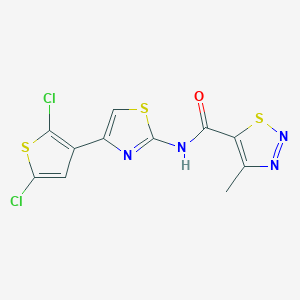
![3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2610365.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methoxypyridin-3-yl)propanamide](/img/structure/B2610366.png)
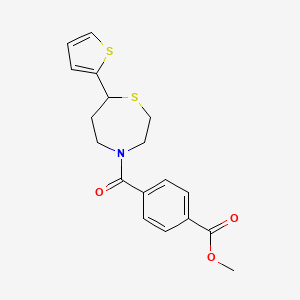
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2610368.png)
